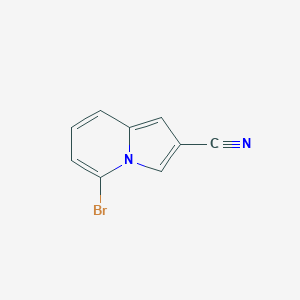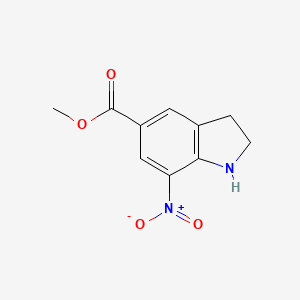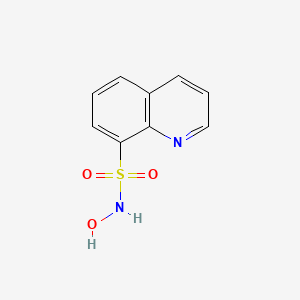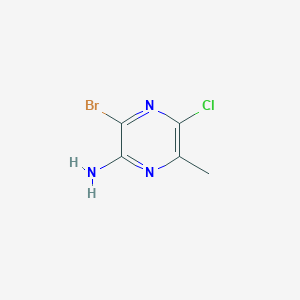
5-Bromoindolizine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoindolizine-2-carbonitrile is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindolizine-2-carbonitrile typically involves the regioselective lithiation of indolizines followed by halogenation. One common method includes the use of a base such as n-butyllithium to deprotonate the indolizine, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoindolizine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form more complex heterocyclic structures.
Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Cycloaddition Reactions: Reagents like dienes or azides can be used for cycloaddition.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Major Products Formed:
Substitution Reactions: Products like 5-azidoindolizine-2-carbonitrile or 5-thiocyanatoindolizine-2-carbonitrile.
Cycloaddition Reactions: Products like triazoles or tetrazoles.
Reduction Reactions: Products like 5-aminoindolizine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-Bromoindolizine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic fluorescent molecules for material science applications.
Wirkmechanismus
The mechanism of action of 5-Bromoindolizine-2-carbonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with various molecular targets and pathways. The presence of the bromine atom and nitrile group may enhance its binding affinity to specific receptors or enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine-2-carbonitrile: Another brominated heterocycle with a nitrile group, used in similar applications.
5-Bromoindole-2-carbonitrile: A related compound with an indole core instead of indolizine, also used in medicinal chemistry.
Uniqueness: 5-Bromoindolizine-2-carbonitrile is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to other brominated nitriles
Eigenschaften
Molekularformel |
C9H5BrN2 |
|---|---|
Molekulargewicht |
221.05 g/mol |
IUPAC-Name |
5-bromoindolizine-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-2-8-4-7(5-11)6-12(8)9/h1-4,6H |
InChI-Schlüssel |
KRDLUGOTJLYAKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN2C(=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
![Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B15067863.png)




![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)


